Ethyl tosylcarbamate
Overview
Description
Ethyl tosylcarbamate is an organic compound with the molecular formula C10H13NO4S. . The compound is characterized by its carbamate and sulfonamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tosylcarbamate can be synthesized through the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the ethyl carbamate on the sulfonyl chloride, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl tosylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form ethyl carbamate and p-toluenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted carbamates.
Hydrolysis: Ethyl carbamate and p-toluenesulfonic acid.
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
Ethyl tosylcarbamate has several applications in scientific research:
Mechanism of Action
Ethyl tosylcarbamate exerts its effects by interacting with potassium channels, specifically blocking ATP-sensitive potassium currents in beta cells. This action leads to the depolarization of the cell membrane, triggering the release of insulin. The compound’s mechanism involves binding to the sulfonylurea receptor, which is part of the potassium channel complex, thereby inhibiting potassium efflux and promoting insulin secretion .
Comparison with Similar Compounds
Ethyl Carbamate: An ester of carbamic acid, used in the synthesis of various organic compounds.
Methyl Carbamate: Similar in structure but with a methyl group instead of an ethyl group, used in pesticides and pharmaceuticals.
Phenyl Carbamate: Contains a phenyl group, used in the synthesis of polymers and as a chemical intermediate.
Uniqueness of Ethyl Tosylcarbamate: this compound is unique due to its dual functional groups (carbamate and sulfonamide), which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of Gliclazide highlights its importance in medicinal chemistry and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl N-(4-methylphenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWQXANLGSXMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971143 | |
Record name | Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-13-9 | |
Record name | Ethyl N-[(4-methylphenyl)sulfonyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5577-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl ((4-methylphenyl)sulphonyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [(4-methylphenyl)sulphonyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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